2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 381691-99-2
Cat. No.: VC10522363
Molecular Formula: C17H18N4O3S2
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 381691-99-2 |
|---|---|
| Molecular Formula | C17H18N4O3S2 |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | (5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C17H18N4O3S2/c1-10-5-4-7-21-14(10)19-13(18-6-8-24-3)11(15(21)22)9-12-16(23)20(2)17(25)26-12/h4-5,7,9,18H,6,8H2,1-3H3/b12-9- |
| Standard InChI Key | ZTNOZHGDRHWEIF-XFXZXTDPSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCCOC |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCCOC |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCCOC |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure features three primary components:
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Pyridopyrimidinone Core: A fused bicyclic system comprising pyridine and pyrimidine rings, with a ketone group at position 4.
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Thiazolidinone Moiety: A five-membered heterocyclic ring containing sulfur and nitrogen atoms, substituted with a thioketone and methyl group.
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Methoxyethylamino Side Chain: A flexible ether-linked ethylamine group attached to the pyridopyrimidinone core.
The stereochemistry of the thiazolidinone’s exocyclic double bond is specified as Z-configuration, critical for its biological activity. The compound’s isomeric SMILES string (CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCCOC) confirms the spatial arrangement of substituents.
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Reaction Pathways
The synthesis of this compound involves sequential modifications to precursor molecules:
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Formation of Pyridopyrimidinone Core: Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions generates the bicyclic framework.
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Introduction of Thiazolidinone Moiety: A Knoevenagel condensation between the pyridopyrimidinone’s active methylene group and a preformed thiazolidin-4-one-2-thione derivative establishes the exocyclic double bond.
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Side Chain Functionalization: Nucleophilic substitution or reductive amination installs the methoxyethylamino group at position 2.
Critical challenges include maintaining stereochemical purity during the Knoevenagel step and optimizing reaction yields in multi-gram syntheses. Industrial-scale production may employ continuous flow reactors to enhance efficiency.
Physical and Chemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It remains stable under standard laboratory conditions (25°C, inert atmosphere) but degrades upon prolonged exposure to light or moisture .
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated 2.1 (predicted) | |
| Solubility in DMSO | >10 mg/mL |
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays reveal moderate cytotoxicity against human breast (MCF-7) and lung (A549) adenocarcinoma cell lines, with IC₅₀ values ranging from 15–25 μM. Mechanistically, the compound may inhibit topoisomerase II or tubulin polymerization, though confirmatory studies are pending.
Applications in Scientific Research
Drug Discovery
The compound serves as a lead structure for optimizing pharmacokinetic properties. Structural modifications targeting the methoxyethylamino side chain could enhance blood-brain barrier penetration for neurotherapeutic applications.
Chemical Biology
Its fluorescent pyridopyrimidine core enables use as a probe for studying protein-ligand interactions via fluorescence resonance energy transfer (FRET) .
Comparative Analysis with Structural Analogues
Ethyl vs. Methyl Substitution
Replacing the thiazolidinone’s 3-methyl group with ethyl (as in CAS No. [withheld]) increases lipophilicity (LogP +0.4) but reduces aqueous solubility by 30%. This trade-off highlights the importance of substituent optimization in medicinal chemistry.
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